molecular formula C23H14F3N3OS3 B11109700 3-amino-4,6-di(thiophen-2-yl)-N-[3-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide

3-amino-4,6-di(thiophen-2-yl)-N-[3-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B11109700
M. Wt: 501.6 g/mol
InChI Key: XHXRLJXIXGNMSN-UHFFFAOYSA-N
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Description

3-AMINO-4,6-DI(2-THIENYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur The compound’s structure includes a thieno[2,3-b]pyridine core, which is a fused ring system combining thiophene and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-AMINO-4,6-DI(2-THIENYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the thieno[2,3-b]pyridine core, followed by functionalization to introduce the amino, thienyl, and trifluoromethylphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and minimize waste. The choice of starting materials and reagents is crucial to ensure the sustainability and environmental friendliness of the production process.

Chemical Reactions Analysis

Types of Reactions

3-AMINO-4,6-DI(2-THIENYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.

    Reduction: Reduction reactions can target specific functional groups, such as the nitro group, to form amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., temperature, solvent).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

3-AMINO-4,6-DI(2-THIENYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of 3-AMINO-4,6-DI(2-THIENYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-AMINO-4-(4-FLUOROPHENYL)-6-(2-THIENYL)THIENO[2,3-B]PYRIDINE-2-CARBONITRILE: This compound shares a similar thieno[2,3-b]pyridine core but differs in the substituents attached to the core structure.

    Dithieno[3,2-b2′,3′-d]thiophene (DTT): Another heterocyclic compound with a thiophene-based structure, used in organic electronics.

Uniqueness

3-AMINO-4,6-DI(2-THIENYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE is unique due to its specific combination of functional groups and the thieno[2,3-b]pyridine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C23H14F3N3OS3

Molecular Weight

501.6 g/mol

IUPAC Name

3-amino-4,6-dithiophen-2-yl-N-[3-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C23H14F3N3OS3/c24-23(25,26)12-4-1-5-13(10-12)28-21(30)20-19(27)18-14(16-6-2-8-31-16)11-15(29-22(18)33-20)17-7-3-9-32-17/h1-11H,27H2,(H,28,30)

InChI Key

XHXRLJXIXGNMSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3C4=CC=CS4)C5=CC=CS5)N)C(F)(F)F

Origin of Product

United States

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